4-[(E)-2-(4-Aminophenyl)ethenyl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-(4-aminophenyl)ethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,16H,15H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDVTCNLNRCTHW-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279021 | |
| Record name | 4-[(1E)-2-(4-Aminophenyl)ethenyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18951-43-4 | |
| Record name | 4-[(1E)-2-(4-Aminophenyl)ethenyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18951-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Stilbenol, 4'-amino-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018951434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(1E)-2-(4-Aminophenyl)ethenyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
- Substrate Preparation : 4-Nitro-4'-hydroxyazobenzene is dissolved in ethanol.
- Reduction : Sodium sulfide nonahydrate (Na₂S·9H₂O) is added, and the mixture is refluxed for 6 hours.
- Neutralization : The reaction is quenched by adding concentrated HCl to pH 7, precipitating the yellow solid.
- Purification : The product is filtered, washed with water, and dried.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (1:1) |
| Temperature | Reflux (~80°C) |
| Catalyst | Na₂S·9H₂O |
| Reaction Time | 6 hours |
| Yield | 76.1% |
Mechanistic Insight :
The nitro group (-NO₂) is reduced to an amino group (-NH₂) via a two-electron transfer mechanism. Sodium sulfide acts as both a reductant and a base, facilitating the reaction under mild conditions. The E-configuration is preserved due to the steric and electronic environment during reduction.
Catalytic Hydrogenation with Organic Hydrogen Donors
A patent (CN105481705A) describes a scalable method using palladium catalysts and ammonium formate as a hydrogen donor. This avoids the use of gaseous hydrogen, enhancing safety and industrial applicability.
Key Steps:
- Substrate Preparation : (R)-2-[[2-(4-Nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride is dissolved in methanol.
- Hydrogen Donation : Ammonium formate is added as a hydrogen source.
- Catalytic Reduction : 10% Pd/C is introduced, and the mixture is heated to 65°C under reflux for 5 hours.
- Workup : The catalyst is filtered off, and the solvent is evaporated under reduced pressure.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 65°C |
| Catalyst | 10% Pd/C |
| Hydrogen Source | Ammonium Formate |
| Reaction Time | 5 hours |
| Yield | High (exact value not reported) |
Advantages :
- Avoids handling of H₂ gas, reducing explosion risks.
- Phase-transfer reagents enhance reaction efficiency.
- Compatible with industrial-scale production.
Piperidine-Mediated Coupling
A US patent (US2878291A) outlines a condensation reaction between phenylacetic acid derivatives and hydroxybenzaldehyde derivatives using piperidine as a base.
Key Steps:
- Base Addition : Piperidine is added to phenylacetic acid derivatives.
- Coupling : Parahydroxybenzaldehyde is introduced, and the mixture is heated under vacuum.
- Workup : The product is precipitated, filtered, and dried.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Not specified |
| Temperature | 100–150°C |
| Base | Piperidine |
| Reaction Time | 3–6 hours |
| Yield | 86% (for 4-hydroxystilbene analog) |
Mechanistic Insight :
Piperidine deprotonates the phenylacetic acid derivative, forming a nucleophilic enolate. This attacks the aldehyde, forming a β-hydroxy acid intermediate, which undergoes dehydration to yield the stilbene structure. Steric control favors the E-configuration.
Comparative Analysis of Methods
Key Observations :
- Sodium sulfide method : Offers moderate yield with simple workup.
- Pd/C method : Scalable but requires catalyst recovery.
- Piperidine method : High yield but limited to specific precursors.
Optimization and Challenges
Stereoselectivity Control
The E-configuration is critical for biological activity. Methods employing Pd/C or sodium sulfide preserve stereochemistry due to minimal steric hindrance during reduction.
Solvent Selection
Methanol and ethanol are preferred for their compatibility with Pd/C catalysts and sodium sulfide, respectively. Polar aprotic solvents (e.g., DMF) may alter reaction pathways.
Industrial Scalability
The Pd/C method is advantageous for large-scale production due to its mild conditions and high turnover number. However, catalyst recycling remains a cost factor.
Q & A
Basic Research Questions
Q. How can researchers design a robust synthesis protocol for 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol?
- Methodology : Begin with condensation reactions using Schiff base intermediates, as demonstrated in analogous ethenylphenol derivatives . Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) to enhance yield. Confirm purity via thin-layer chromatography (TLC) and recrystallization. Safety protocols, such as using fume hoods and protective equipment, are critical due to potential toxicity of intermediates .
Q. What spectroscopic and crystallographic techniques are essential for structural confirmation?
- Methodology :
- Single-crystal X-ray diffraction : Resolve the stereochemistry (E/Z configuration) and bond angles, as applied to structurally similar compounds .
- Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns using high-resolution MS (HRMS) .
- Nuclear Magnetic Resonance (NMR) : Assign protons (¹H NMR) and carbons (¹³C NMR) with DEPT and COSY experiments to confirm substituent positions .
Q. What safety and waste management practices are critical during experimental work?
- Methodology : Follow OSHA/NIOSH guidelines for handling aromatic amines and phenolic compounds. Use gloveboxes for air-sensitive steps and segregate hazardous waste (e.g., solvent residues) for professional disposal . Document safety protocols in line with institutional chemical hygiene plans .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral or crystallographic data?
- Methodology :
- Cross-validation : Compare experimental NMR/X-ray data with computational predictions (e.g., DFT calculations for optimized geometries) .
- Error analysis : Quantify uncertainties in crystallographic parameters (e.g., R-factor, mean σ(C–C)) and reassess data collection conditions (e.g., temperature, crystal quality) .
- Peer review : Engage in collaborative data interpretation to identify systematic errors, as emphasized in EPA peer review frameworks .
Q. What strategies enable structure-activity relationship (SAR) studies to enhance bioactivity?
- Methodology :
- Derivatization : Synthesize analogs with modified substituents (e.g., electron-withdrawing groups on the phenyl ring) to assess antibacterial or optical properties .
- In vitro assays : Test derivatives against target enzymes or microbial strains, correlating activity with structural features (e.g., planarity of the ethenyl bridge) .
Q. How can green chemistry principles be applied to optimize synthesis?
- Methodology :
- Biocatalysis : Explore enzyme-mediated reactions (e.g., lipases or oxidoreductases) to reduce reliance on toxic solvents .
- Solvent selection : Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve E-factor metrics .
Q. What computational tools aid in predicting physicochemical properties or reactivity?
- Methodology :
- Quantum chemical modeling : Use Gaussian or ORCA software to calculate HOMO-LUMO gaps, polarizability, and charge distribution for optoelectronic applications .
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial cell wall enzymes) to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
